Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride
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Overview
Description
Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further bonded to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride typically involves the trifluoromethylation of a suitable precursor. One common method is the reaction of 2,3,5-trifluorobenzyl chloride with methylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methylamine group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Methyl[(2,4,6-trifluorophenyl)methyl]amine hydrochloride
- 2-methyl-2-[(3,4,5-trifluorophenyl)methyl]pyrrolidine hydrochloride
Uniqueness
Methyl[(2,3,5-trifluorophenyl)methyl]amine hydrochloride is unique due to the specific positioning of the trifluoromethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacokinetic and pharmacodynamic properties compared to its analogs .
Properties
Molecular Formula |
C8H9ClF3N |
---|---|
Molecular Weight |
211.61 g/mol |
IUPAC Name |
N-methyl-1-(2,3,5-trifluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H8F3N.ClH/c1-12-4-5-2-6(9)3-7(10)8(5)11;/h2-3,12H,4H2,1H3;1H |
InChI Key |
UIHDBZPIDNFFMD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C(=CC(=C1)F)F)F.Cl |
Origin of Product |
United States |
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